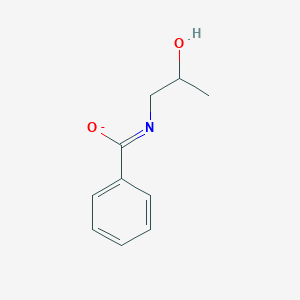![molecular formula C20H36Cl6O5Sn2 B14647000 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 52112-07-9](/img/structure/B14647000.png)
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is an organometallic compound with the molecular formula C20H36Cl6O5Sn2 and a molecular weight of 806.635 . This compound is notable for its unique structure, which includes two tin atoms bonded to trichloroacetyl groups and butyl chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetrabutyl distannoxane with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The butyl chains and tin atoms contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane: Similar in structure but with different acyl groups.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: Another organotin compound with different functional groups and applications
Properties
CAS No. |
52112-07-9 |
|---|---|
Molecular Formula |
C20H36Cl6O5Sn2 |
Molecular Weight |
806.6 g/mol |
IUPAC Name |
[dibutyl-[dibutyl-(2,2,2-trichloroacetyl)oxystannyl]oxystannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/4C4H9.2C2HCl3O2.O.2Sn/c4*1-3-4-2;2*3-2(4,5)1(6)7;;;/h4*1,3-4H2,2H3;2*(H,6,7);;;/q;;;;;;;2*+1/p-2 |
InChI Key |
WQOABTAOTNSKME-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C(Cl)(Cl)Cl)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



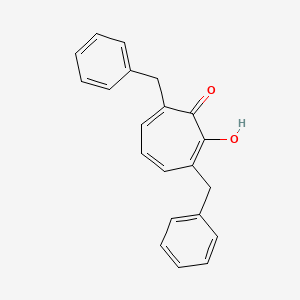
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

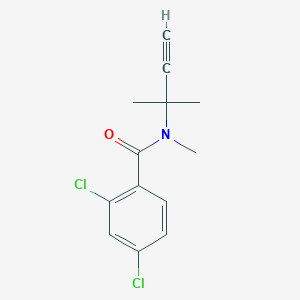
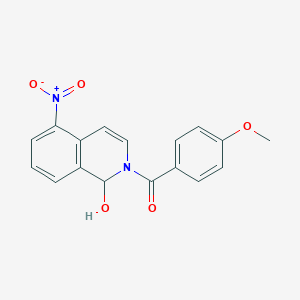
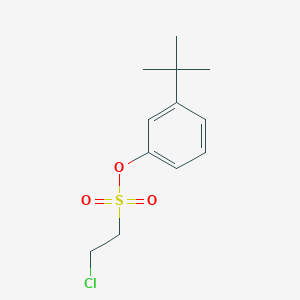
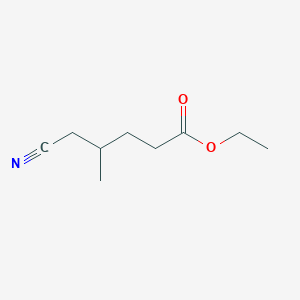
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
